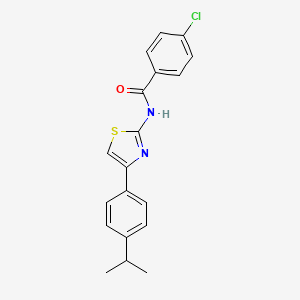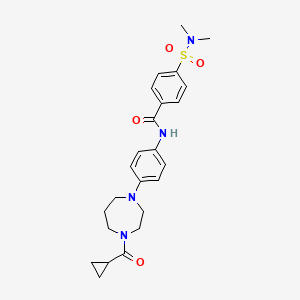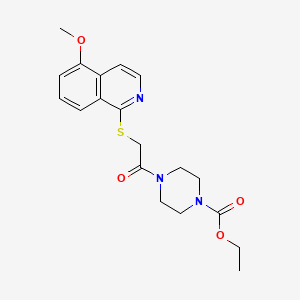![molecular formula C21H20N2O4S B2772006 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2097914-33-3](/img/structure/B2772006.png)
N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a diverse range of functional groups, including a furan ring, a phenyl group, a hydroxyl group, and a methylsulfanyl group. This molecular structure provides the compound with significant chemical reactivity and potential for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide involves multiple steps:
Formation of the furan-2-yl-phenyl precursor
Reacting furan with a halogenated benzene derivative under conditions that promote coupling, such as a palladium-catalyzed Suzuki reaction.
Hydroxyethyl functionalization
Introduction of the hydroxyethyl group through a hydroxylation reaction using appropriate reagents like an alkyl halide and a strong base in an aprotic solvent.
Formation of the methylsulfanyl-phenyl precursor
Thiolation of phenyl derivative using a methyl thiol reagent, facilitated by a catalyst like aluminum chloride in an inert atmosphere.
Final coupling
Combining both precursors under amide coupling conditions, which may involve reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up for industrial production involves optimizing each step for yield and purity while ensuring safety and cost-effectiveness. Typical industrial practices may include:
Using continuous flow reactors for coupling reactions.
Employing automated synthesis equipment for precision and efficiency.
Ensuring robust purification protocols like crystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The furan and phenyl rings can undergo oxidation reactions in the presence of oxidizing agents like KMnO4 or H2O2, leading to functional group transformations.
Reduction
The amide and hydroxyl groups can be reduced using reducing agents such as LiAlH4 or NaBH4 to form corresponding amines and alcohols.
Substitution
Nucleophilic substitution reactions can occur on the methylsulfanyl group using strong nucleophiles like NaNH2, resulting in various substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: : Palladium on carbon (Pd/C), aluminum chloride (AlCl3)
Bases: : Sodium hydroxide (NaOH), triethylamine (TEA)
Major Products
Oxidation and reduction reactions yield respective alcohols, amines, and carboxylic acids.
Substitution reactions yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of new materials: : Utilized as a precursor or an intermediate in the synthesis of novel organic materials, including polymers and nanomaterials.
Analytical standards: : Used in chromatography and spectroscopy for method development and calibration.
Biology and Medicine
Drug discovery: : Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biochemical probes: : Employed in research to study enzyme interactions and cellular pathways.
Industry
Catalysis: : Acts as a ligand or catalyst in various organic transformations.
Agricultural chemicals: : Explored for use in the synthesis of novel pesticides or herbicides.
Wirkmechanismus
The biological activity of N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is often mediated through its interaction with specific molecular targets such as enzymes, receptors, or DNA. The hydroxyl and amide groups are critical for binding to active sites, while the aromatic rings enhance the compound's stability and binding affinity.
Molecular Targets and Pathways
Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activity in signal transduction.
DNA: : Intercalation into DNA strands, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N'-Bis(2-hydroxyethyl)ethanediamide
N,N'-Bis(2-methylthioethyl)ethanediamide
2-Furan-2-yl-N-(4-phenylphenyl)ethanediamide
Uniqueness
The combination of hydroxyethyl and methylsulfanyl groups allows for versatile chemical modifications, expanding its utility in research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-28-19-7-3-2-5-16(19)23-21(26)20(25)22-13-17(24)14-8-10-15(11-9-14)18-6-4-12-27-18/h2-12,17,24H,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFQXLJAZRVOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate](/img/structure/B2771924.png)
![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)


![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)
![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)

![1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2771935.png)
![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
![4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2771939.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771941.png)
![5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B2771945.png)
